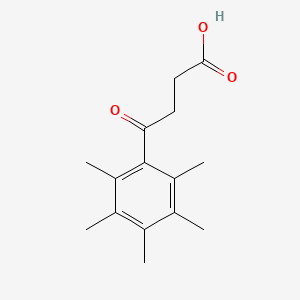
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid, also known as PMB, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural compound 4-oxobutanoic acid and is mainly used as a tool for studying the biochemical and physiological effects of various compounds and pathways.
Wissenschaftliche Forschungsanwendungen
Synthese von Imidazol enthaltenden Verbindungen
Imidazol ist eine fünfringige heterozyklische Einheit, die eine breite Palette chemischer und biologischer Eigenschaften besitzt . Es ist der Grundkörper einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierten Strukturen . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulcerogene Aktivitäten . „4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutansäure“ könnte möglicherweise bei der Synthese dieser Imidazol enthaltenden Verbindungen verwendet werden.
Organonickel-σ-Komplex-Synthese
Der Organonickel-σ-Komplex 2,3,4,5,6-Pentamethylphenyl-Nickel(II)-bromid-2,2′-Bipyridin wird elektrochemisch synthetisiert . Dies ist das erste Beispiel aus einer Reihe von [NiBr (Aryl) (bpy)]-Komplexen, die eine metasubstituierte aromatische Einheit enthalten . Die erhaltene Verbindung wird in Lösung durch 1 H, 13 С { 1 H} und 1 H 13 С { 1 H} –HSQC-NMR- und UV-Spektroskopie sowie ESI-Massenspektrometrie charakterisiert . Die Kristallstruktur wird durch Röntgenbeugung bestimmt . Die elektrochemischen Eigenschaften des Komplexes werden durch zyklische Voltammetrie untersucht . Es wurde festgestellt, dass in der DMF-Lösung eine Ligandenaustauschreaktion auftritt, die zur Bildung eines [Ni (Pmp) (bpy) (DMF)]+-Derivats mit Eliminierung des Bromid-Anions führt . Ähnliche kationische Derivate sind in katalytischen Prozessen der Oligo- und Polymerisation von Olefinen aktiv .
Wirkmechanismus
The mechanism of action for similar compounds often involves interactions with biological targets. For example, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUMZUANJPNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384497 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
765269-95-2 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














